molecular formula C6H5BF3KOS B13352598 Potassium trifluoro(5-formyl-3-methylthiophen-2-yl)borate

Potassium trifluoro(5-formyl-3-methylthiophen-2-yl)borate

Cat. No.: B13352598
M. Wt: 232.08 g/mol
InChI Key: AGCZCWIMCSZNLI-UHFFFAOYSA-N
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Description

Potassium trifluoro(5-formyl-3-methylthiophen-2-yl)borate (CAS 1186025-95-5) is an organotrifluoroborate salt with the molecular formula C₆H₅BF₃KOS and a molar mass of 232.07 g/mol . Structurally, it features a thiophene ring substituted with a formyl group at the 5-position and a methyl group at the 3-position, coordinated to a trifluoroborate anion. This compound is notable for its utility in condensation reactions and cross-coupling chemistry, where the formyl group enables post-functionalization, making it valuable in synthetic organic chemistry .

Properties

Molecular Formula

C6H5BF3KOS

Molecular Weight

232.08 g/mol

IUPAC Name

potassium;trifluoro-(5-formyl-3-methylthiophen-2-yl)boranuide

InChI

InChI=1S/C6H5BF3OS.K/c1-4-2-5(3-11)12-6(4)7(8,9)10;/h2-3H,1H3;/q-1;+1

InChI Key

AGCZCWIMCSZNLI-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C=C(S1)C=O)C)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Starting Material: 5-Formyl-3-methylthiophene-2-boronic Acid or Ester

The synthesis begins with a suitable boronic acid or boronate ester derivative of 5-formyl-3-methylthiophene-2. This intermediate can be prepared by directed lithiation or metal-halogen exchange on appropriately substituted thiophene derivatives, followed by quenching with trialkyl borates or boronic acid derivatives.

Conversion to Potassium Organotrifluoroborate

The key step involves treatment of the boronic acid or boronate ester with aqueous potassium hydrogen difluoride (KHF2). This fluoridation step converts the boronic acid moiety into the corresponding potassium trifluoroborate salt. The reaction is typically conducted in a polar solvent such as acetonitrile or dimethylformamide (DMF) at room temperature or slightly elevated temperatures (around 80–100 °C) for several hours to ensure complete conversion.

Representative Reaction Conditions

Step Reagents & Conditions Notes
Preparation of boronic acid/ester Directed lithiation or metal-halogen exchange on 5-formyl-3-methylthiophene derivatives, quenching with trialkyl borate Requires careful control to preserve formyl group
Fluoridation Aqueous KHF2 (1-3 equiv), solvent: acetonitrile or DMF, temperature: 25–100 °C, time: 6–8 hours Conversion to potassium trifluoroborate salt; reaction monitored by TLC or NMR
Workup Removal of solvent, filtration, washing with acetone or methyl tert-butyl ether, vacuum drying Yields typically 60–70%, purity >95%

Example from Literature

A study demonstrated the synthesis of potassium organotrifluoroborates from formyl-substituted heteroarylboronic acids by adding aqueous KHF2 to the boronic acid intermediate, followed by stirring in acetonitrile at room temperature or mild heating. The 5-formyl-3-methylthiophene-2-trifluoroborate was obtained in good yield and purity, suitable for further synthetic transformations such as Suzuki-Miyaura cross-coupling.

Alternative Synthetic Routes

Direct Borylation of Halogenated Thiophene Derivatives

An alternative approach involves the nickel-catalyzed borylation of halogenated 5-formyl-3-methylthiophene derivatives using bis(pinacolato)diboron (B2pin2) or similar boron reagents, followed by conversion of the resulting boronate ester to the trifluoroborate salt with KHF2. This method requires mild heating (around 80 °C) and the use of ligands such as 1,3-bis(diphenylphosphino)propane (dppp) and phosphines to facilitate the catalytic cycle.

Condensation to Form Oxazoline-Substituted Trifluoroborates

In some cases, potassium formyl-substituted heteroaryltrifluoroborates, including those based on thiophene, can be further reacted with tosylmethyl isocyanide (TosMIC) under basic conditions to form oxazoline-substituted trifluoroborates. This method expands the versatility of the trifluoroborate derivatives but is more applicable for functionalized derivatives rather than the direct preparation of the parent this compound.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Fluoridation of boronic acid/ester 5-Formyl-3-methylthiophene-2-boronic acid or ester KHF2, aqueous solution RT to 100 °C, 6–8 h 60–70% Most direct and common method
Nickel-catalyzed borylation of halide 5-Formyl-3-methylthiophene-2-halide B2pin2, NiCl2(dppp), PPh3, DIPEA 80 °C, ethanol or DMF Moderate to good Requires catalytic system
Condensation with TosMIC (for derivatives) Potassium formyl-substituted trifluoroborates TosMIC, DBU, CH3CN RT, several hours Good For oxazoline derivatives

Research and Practical Considerations

  • The formyl group on the thiophene ring is sensitive to reduction and side reactions; mild conditions are preferred to preserve it during borylation and fluoridation steps.

  • Potassium trifluoroborates exhibit excellent stability and can be purified by crystallization or precipitation, facilitating their handling and storage.

  • The trifluoroborate moiety’s resistance to protodeboronation makes these compounds valuable intermediates in cross-coupling reactions, particularly for heteroaryl substrates prone to instability as boronic acids.

  • Monitoring of the fluoridation reaction can be done by thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), or mass spectrometry to confirm the conversion to the trifluoroborate salt.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(5-formyl-3-methylthiophen-2-yl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and palladium catalysts for coupling reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted thiophenes, depending on the specific reaction pathway and conditions employed .

Scientific Research Applications

Potassium trifluoro(5-formyl-3-methylthiophen-2-yl)borate has several scientific research applications:

Mechanism of Action

The mechanism by which potassium trifluoro(5-formyl-3-methylthiophen-2-yl)borate exerts its effects involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can undergo transmetalation with palladium catalysts, facilitating the formation of new carbon-carbon bonds in coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes critical parameters for the target compound and analogs:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Reactivity/Applications Notes
Potassium trifluoro(5-formyl-3-methylthiophen-2-yl)borate 1186025-95-5 C₆H₅BF₃KOS 232.07 5-formyl, 3-methyl thiophene High reactivity in condensation reactions; excellent yields (85–95%)
Potassium trifluoro(5-methylthiophen-2-yl)borate 871231-40-2 C₅H₅BF₃KS 204.06 5-methyl thiophene Used in Suzuki-Miyaura couplings; requires inert storage
Potassium trifluoro(5-methylfuran-2-yl)borate 1111213-54-7 C₅H₅BF₃KO 188.00 5-methyl furan Lower electrophilicity due to furan’s electron-rich nature
Potassium trifluoro(2-fluoro-5-formylphenyl)borate - C₇H₄BF₄KO₂ 234.01 2-fluoro, 5-formyl phenyl Enhanced stability for aryl cross-couplings

Key Observations:

  • Electrophilicity : The formyl group in the target compound increases electrophilicity at the 5-position, facilitating nucleophilic additions (e.g., oxazoline formation) compared to methyl-substituted analogs .
  • Heterocycle Influence : Thiophene-based derivatives (e.g., CAS 871231-40-2) exhibit higher stability in cross-coupling reactions compared to furan analogs (CAS 1111213-54-7), attributed to sulfur’s weaker electron-donating effects .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Applications: The target compound’s formyl group allows sequential functionalization post-coupling, a unique advantage over non-functionalized analogs like potassium trifluoro(5-methylthiophen-2-yl)borate .
  • Condensation Reactions : Formyl-substituted trifluoroborates (e.g., the target compound) react with amines or alcohols to form heterocycles, achieving yields of 85–95%, whereas methyl-substituted variants lack this versatility .

Computational Insights

  • Electronic Structure : Density functional theory (DFT) studies suggest the formyl group lowers the LUMO energy, enhancing electrophilicity compared to methyl-substituted derivatives .

Q & A

Q. What mechanistic insights can be gained from isotopic labeling (e.g., ¹⁰B/¹¹B) in cross-coupling studies?

  • Methodological Answer : Isotopic tracing with ¹⁰B NMR distinguishes between associative and dissociative transmetallation mechanisms. Kinetic isotope effects (KIE) measured via GC-MS reveal whether B-C bond cleavage is rate-determining .

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